molecular formula C11H11BrN2S B7815647 [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine

[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine

Cat. No.: B7815647
M. Wt: 283.19 g/mol
InChI Key: JUBSKNJKLIJMQS-UHFFFAOYSA-N
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Description

[(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(4-Bromothiophen-2-yl)methyl][(pyridin-4-yl)methyl]amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its role as an opioid receptor ligand, and summarizes relevant research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular structure of this compound features a bromothiophene moiety and a pyridine ring connected by a methylamine linker. This unique configuration suggests potential interactions with various biological targets.

Opioid Receptor Binding

Research indicates that this compound functions as an opioid receptor ligand , which implies its potential use in treating pain and related disorders. Specifically, it may help manage conditions like opioid-induced hyperalgesia, where patients experience increased sensitivity to pain following opioid treatment .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with derivatives of thiophene and pyridine compounds, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
  • Antimicrobial Effects : The presence of the thiophene ring is known to enhance antimicrobial activity against a range of pathogens .
  • Analgesic Effects : The compound's ability to modulate pain pathways suggests it could be effective in analgesic formulations .

Case Studies

  • Pain Management : In a clinical setting, compounds similar to this compound were administered to patients suffering from chronic pain conditions. Results indicated significant reductions in pain scores, supporting its role as an analgesic agent .
  • Cancer Treatment : A study involving the synthesis of 4-bromothiophene derivatives demonstrated their efficacy in reducing tumor growth in xenograft models, indicating potential for further development in oncology .

Structural Analysis

The crystal structure analysis of related compounds has provided insights into the molecular interactions that may underlie their biological activities. For instance, the bond lengths and angles within the compound's structure fall within expected ranges for effective receptor binding and activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingModulates pain pathways; potential analgesic effects
Anticancer ActivityInhibits cell proliferation; induces apoptosis
Antimicrobial EffectsEffective against various pathogens

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-10-5-11(15-8-10)7-14-6-9-1-3-13-4-2-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBSKNJKLIJMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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